Potassium uranate(VI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium uranate(VI) is a chemical compound with the molecular formula K₂U₂O₇. It is a ternary oxide involving uranium in the +6 oxidation state. This compound is known for its unique structural properties, where the uranium atom is coordinated by oxygen atoms in a specific arrangement. Potassium uranate(VI) is primarily used in nuclear applications and has been the subject of extensive research due to its interesting chemical and physical properties .

準備方法

Potassium uranate(VI) can be synthesized through various methods. One common synthetic route involves reacting schoepite (UO₃·2.25H₂O) with aqueous potassium hydroxide solutions under hydrothermal conditions at 100°C for 15 days . Another method involves mixing stoichiometric amounts of U₃O₈ and K₂CO₃ powders and performing heat treatments in a tube furnace . These methods ensure the formation of pure potassium uranate(VI) by controlling the reaction conditions such as temperature, pH, and reaction time.

化学反応の分析

Potassium uranate(VI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with aqueous solutions of uranyl acetate and potassium nitrate under hydrothermal conditions to form different potassium uranates . The compound can also undergo thermal decomposition, where it breaks down into simpler oxides at high temperatures. Common reagents used in these reactions include potassium hydroxide, uranyl acetate, and potassium nitrate. The major products formed from these reactions are different potassium uranates with varying compositions and structures .

科学的研究の応用

Potassium uranate(VI) has several scientific research applications. It is used in nuclear fission for energy generation due to its ability to induce versatile physico-chemical properties . Additionally, it is studied for its potential use in the long-term geological disposal of nuclear waste, as understanding its chemical reactivity and phase transitions is crucial for safe disposal . In the field of chemistry, potassium uranate(VI) is used to study the complexation behavior of uranium in alkaline solutions . Its unique structural properties also make it a subject of interest in materials science research.

作用機序

The mechanism of action of potassium uranate(VI) involves its ability to form stable complexes with various ligands. The uranium atom in potassium uranate(VI) has two short collinear U–O bonds and either four or six more next nearest oxygen atoms . This specific arrangement allows the compound to interact with other molecules and ions, leading to the formation of stable complexes. These interactions are crucial for its applications in nuclear fission and waste disposal, as they determine the compound’s reactivity and stability under different conditions.

類似化合物との比較

Potassium uranate(VI) can be compared with other similar compounds such as sodium uranate and calcium uranate. These compounds also involve uranium in the +6 oxidation state and have similar structural properties . potassium uranate(VI) is unique due to its specific coordination environment and the presence of potassium ions. This uniqueness makes it particularly suitable for certain applications, such as nuclear fission and waste disposal, where its stability and reactivity are advantageous. Other similar compounds include sodium uranate, calcium uranate, and barium uranate .

特性

CAS番号 |

7790-63-8 |

|---|---|

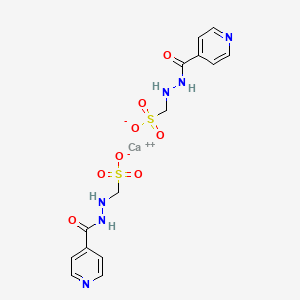

分子式 |

K2O7U2-12 |

分子量 |

666.25 g/mol |

IUPAC名 |

dipotassium;oxygen(2-);uranium |

InChI |

InChI=1S/2K.7O.2U/q2*+1;7*-2;; |

InChIキー |

UYZJNHIDLXMUJH-UHFFFAOYSA-N |

正規SMILES |

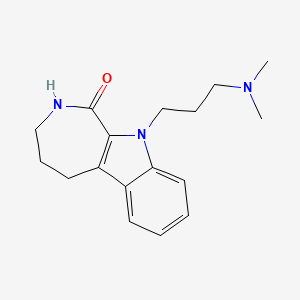

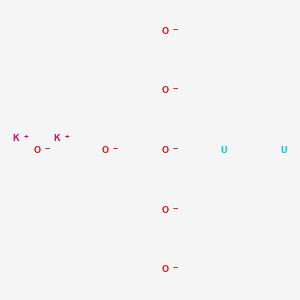

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[K+].[U].[U] |

物理的記述 |

Orange solid; [Merck Index] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。